molecular formula C12H16O5 B6293810 Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate CAS No. 2113984-36-2

Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate

Cat. No.: B6293810
CAS No.: 2113984-36-2
M. Wt: 240.25 g/mol
InChI Key: VUXCYIGMNFBCHI-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate is a benzoate ester derivative featuring a multi-substituted aromatic ring and is intended for research and development purposes. As a specialty chemical, its primary research value lies in its application as a key synthetic intermediate or building block in organic synthesis. Researchers may utilize this compound in the development of more complex molecular structures, including potential pharmaceuticals, functional materials, or ligands for catalysis . The methoxy and methoxymethyl functional groups on the aromatic ring contribute to its electronic properties and steric profile, which can influence its reactivity and interaction with other chemical entities. This compound is supplied as a For Research Use Only (RUO) material. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and conduct all necessary characterization, such as NMR and mass spectrometry, to confirm the compound's identity and purity prior to use in experimental workflows.

Properties

IUPAC Name

methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-14-7-8-5-11(16-3)9(12(13)17-4)6-10(8)15-2/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXCYIGMNFBCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1OC)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2,5 Dimethoxy 4 Methoxymethyl Benzoate

Convergent and Divergent Synthetic Routes to the Benzoate (B1203000) Core

The construction of the Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate framework can be approached through various synthetic strategies. These routes can be broadly categorized as total synthesis approaches, which build the molecule sequentially, and fragment coupling strategies, which involve the joining of pre-synthesized molecular components.

Total Synthesis Approaches to the Methyl 2,5-dimethoxybenzoate Framework

A plausible and commonly employed route to the core structure of Methyl 2,5-dimethoxybenzoate begins with the readily available 2,5-dimethoxybenzoic acid. The synthesis of this starting material itself can be achieved through various methods, including the oxidation of the corresponding benzaldehyde (B42025) or toluene (B28343) derivatives.

A typical laboratory-scale synthesis of the methyl ester from the carboxylic acid is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), with a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol. Subsequent elimination of water yields the desired methyl ester. youtube.com

A general procedure for the Fischer esterification of a benzoic acid derivative is as follows:

The benzoic acid derivative is dissolved in an excess of methanol.

A catalytic amount of concentrated sulfuric acid is carefully added.

The mixture is heated at reflux for several hours to drive the equilibrium towards the product.

After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.

The organic layer is washed with a basic solution to remove unreacted acid, dried, and concentrated to afford the methyl benzoate. tcu.edu

The progress of the esterification can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Reactant Reagents Conditions Product Typical Yield
2,5-Dimethoxybenzoic acidMethanol, Sulfuric Acid (catalyst)RefluxMethyl 2,5-dimethoxybenzoate>90%

Fragment Coupling Strategies for Introducing the 4-(methoxymethyl) Moiety

With the Methyl 2,5-dimethoxybenzoate core in hand, the next critical step is the introduction of the methoxymethyl group at the C4 position of the benzene (B151609) ring. A robust and well-established method for this transformation is a two-step sequence involving chloromethylation followed by nucleophilic substitution with methoxide (B1231860).

The Blanc chloromethylation is a classic electrophilic aromatic substitution reaction that introduces a chloromethyl group (-CH2Cl) onto an aromatic ring. dntb.gov.ua For substrates activated by electron-donating groups, such as the methoxy (B1213986) groups in Methyl 2,5-dimethoxybenzoate, this reaction can proceed under relatively mild conditions. The reaction typically employs formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride, although for highly activated rings, a catalyst may not be necessary. dur.ac.uk

A potential procedure for the chloromethylation of Methyl 2,5-dimethoxybenzoate would involve:

Dissolving the starting ester in a suitable solvent.

Treating the solution with a source of formaldehyde (e.g., paraformaldehyde) and hydrogen chloride.

Careful control of the reaction temperature is crucial to prevent the formation of diarylmethane byproducts. dur.ac.uk

The resulting Methyl 4-(chloromethyl)-2,5-dimethoxybenzoate is a versatile intermediate. The chloromethyl group can then be readily converted to the desired methoxymethyl group by a nucleophilic substitution reaction with sodium methoxide. This reaction, a variation of the Williamson ether synthesis, proceeds by the attack of the methoxide ion on the benzylic carbon, displacing the chloride ion.

The reaction is typically carried out by:

Preparing a solution of sodium methoxide in methanol.

Adding the chloromethylated benzoate to this solution.

The reaction is often performed at room temperature or with gentle heating to ensure complete conversion.

Starting Material Step 1: Reagents & Conditions Intermediate Step 2: Reagents & Conditions Final Product
Methyl 2,5-dimethoxybenzoateParaformaldehyde, HClMethyl 4-(chloromethyl)-2,5-dimethoxybenzoateSodium methoxide, MethanolThis compound

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of organic syntheses. Both transition metal catalysis and organocatalysis provide avenues for the key bond-forming steps in the synthesis of this compound.

Transition Metal-Mediated Syntheses of Aromatic Ethers and Esters

Transition metal catalysts are widely employed for the formation of C-O bonds in the synthesis of aromatic ethers and esters. While the final step of the proposed synthesis (methoxylation of the chloromethyl group) is a classical nucleophilic substitution, alternative, more direct catalytic methods for introducing the methoxymethyl group can be envisioned.

For instance, transition metal-catalyzed cross-coupling reactions could potentially be used to form the C-C bond between the aromatic ring and the methoxymethyl unit or the C-O bond of the ether. Palladium- and nickel-catalyzed cross-coupling reactions are particularly powerful for the formation of C-C and C-heteroatom bonds. rsc.orgrsc.org A hypothetical route could involve the coupling of a 4-halo-2,5-dimethoxybenzoate with a suitable methoxymethyl organometallic reagent.

Furthermore, transition metal catalysts can be employed in the esterification step itself. While Fischer esterification is effective, the use of solid acid catalysts or metal complexes can offer advantages in terms of catalyst recovery and milder reaction conditions.

Organocatalytic Transformations in Benzoate Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis. For the synthesis of the target molecule, organocatalysis could be applied in several ways.

For example, certain organocatalysts can promote esterification reactions under mild conditions, avoiding the use of strong mineral acids. Additionally, organocatalytic methods for the functionalization of aromatic rings are an active area of research. While direct organocatalytic methoxymethylation of the benzoate core is not yet a standard transformation, the development of new catalytic systems could enable such a direct approach in the future.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be evaluated and optimized through the lens of green chemistry.

Key considerations for a greener synthesis include:

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. jocpr.com The proposed synthetic route, involving substitution reactions, can have a lower atom economy compared to addition or rearrangement reactions. For instance, in the chloromethylation and subsequent methoxylation, atoms from the leaving groups (Cl and H) and the counter-ions (Na) are not incorporated into the final product.

Use of Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Traditional chloromethylation can involve hazardous reagents. Exploring alternative, less hazardous methods for introducing the C1 unit at the 4-position would be a key green improvement. The use of greener solvents, such as bio-derived solvents or even water, where possible, is also a desirable goal. rsc.org

Catalysis: As discussed previously, the use of catalysts, both transition metal-based and organocatalysts, is a cornerstone of green chemistry. Catalytic processes are often more atom-economical and can proceed under milder conditions, reducing energy consumption.

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable feedstocks instead of petroleum-based starting materials. rsc.orgresearchgate.netacs.org While the immediate precursors for this synthesis are likely derived from petrochemical sources, research into the production of aromatic compounds from biomass, such as lignin, could eventually provide a renewable starting point for the synthesis of such molecules. kit.edu

By applying these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Solvent-Free and Reduced Solvent Methodologies for Esterification and Alkylation

The esterification of the parent benzoic acid and the alkylation steps to introduce the methoxy and methoxymethyl groups are fundamental transformations in the synthesis of this compound. Green chemistry principles have driven the innovation of solvent-free and reduced-solvent approaches for these reactions, aiming to minimize the environmental impact associated with volatile organic compounds (VOCs).

One promising approach involves the use of solid acid catalysts for esterification. Research has demonstrated that modified Montmorillonite K10 clay, activated with orthophosphoric acid, can serve as a highly efficient and reusable catalyst for the esterification of substituted benzoic acids with alcohols under solvent-free conditions. ijstr.orgepa.gov This method avoids the use of corrosive mineral acids and simplifies product purification, as the catalyst can be removed by simple filtration. ijstr.org The reaction proceeds by heating an equimolar mixture of the carboxylic acid and alcohol with a catalytic amount of the solid acid, often providing high yields. ijstr.org Studies on various substituted benzoic acids show that both electron-donating and electron-withdrawing groups are well-tolerated, suggesting this method's broad applicability. ijstr.orgepa.gov

Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, represents another powerful solvent-free strategy. nih.govmdpi.com Mechanically induced esterification of benzoic acids with alcohols can be achieved at room temperature, eliminating the need for heating and solvents. nih.gov For instance, a method employing iodine (I2) with potassium hypophosphite (KH2PO2) or potassium iodide (KI) with triethyl phosphite (B83602) (P(OEt)3) under grinding conditions has been developed. nih.gov These reactions proceed through different mechanisms but offer the significant advantage of being solvent-free and occurring under mild conditions. nih.gov

Microwave-assisted organic synthesis (MAOS) has also emerged as a technique to reduce solvent usage and reaction times. Fischer esterifications of substituted benzoic acids have been significantly improved using sealed-vessel microwave conditions, which can overcome equilibrium limitations and drive the reaction to completion with minimal or no solvent. researchgate.net

MethodologyCatalyst/ReagentConditionsAdvantages
Solid Acid Catalysis Phosphoric acid modified Montmorillonite K10Solvent-free, refluxReusable catalyst, no mineral acids, high yields ijstr.org
Mechanochemistry I2/KH2PO2 or KI/P(OEt)3Solvent-free, grinding, room temp.Mild conditions, rapid reaction times nih.gov
Microwave-Assisted H2SO4 (catalytic)Sealed vessel, minimal solventReduced reaction time, overcomes equilibrium researchgate.net

Atom Economy and Reaction Efficiency Maximization in Functional Group Interconversions

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org Maximizing atom economy is crucial for minimizing waste and creating more sustainable synthetic routes. In the context of synthesizing this compound, this involves carefully selecting reactions for functional group interconversions (FGIs) that are inherently atom-economical. fiveable.me

Functional group interconversions are essential for elaborating the structure of the target molecule from simpler precursors. fiveable.meub.edu However, many classical FGI reactions, such as those using stoichiometric protecting groups or traditional oxidation/reduction reagents, exhibit poor atom economy. nih.gov For example, the Dess-Martin periodinane oxidation uses a reagent with a molecular weight of 424 g/mol to remove two hydrogen atoms (2 g/mol ), resulting in significant waste. nih.gov

To maximize reaction efficiency, synthetic design should favor reaction types with high intrinsic atom economy. rsc.org These include:

Addition Reactions: All atoms of the reactants are incorporated into the final product (100% atom economy). An example is the Diels-Alder reaction, which can be used to construct substituted aromatic rings.

Rearrangement Reactions: Intramolecular rearrangements are perfectly atom-economical as they only reorganize the existing atoms.

Catalytic Reactions: Catalytic hydrogenation, for instance, uses molecular hydrogen to add to a substrate, with only a small amount of catalyst required, which is not consumed. jocpr.comrsc.org This is far superior to using stoichiometric metal hydride reducing agents.

Reaction TypeGeneral TransformationAtom EconomyExample
Addition A + B → C100%Diels-Alder Cycloaddition
Substitution A-B + C → A-C + B< 100%Williamson Ether Synthesis
Elimination A-B → A + B< 100%Dehydration of an alcohol
Catalytic Hydrogenation A + H2 --(cat.)--> A-H2~100%Reduction of a nitro group to an amine rsc.org

Stereochemical Control in Analogous Synthetic Pathways for Substituted Benzoates

While this compound itself is achiral, the principles of stereochemical control are paramount in the synthesis of many of its structurally related analogs, particularly those with chiral side chains or stereogenic centers on the aromatic ring. Advanced synthetic methods provide powerful tools for establishing specific stereoisomers, which is often crucial for biological activity.

Strategies for stereochemical control can be broadly categorized:

Substrate Control: Existing stereocenters within the starting material direct the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule. youtube.com This intramolecular influence is a common strategy in natural product synthesis.

Auxiliary Control: A chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. youtube.com This method allows a single substrate to be converted into either of two enantiomers by choosing the appropriate chiral auxiliary.

Catalyst Control: A chiral catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Asymmetric catalysis is a highly atom- and step-economical approach as only a substoichiometric amount of the chiral catalyst is required. bohrium.com

In the synthesis of substituted benzoates and related structures like flavanones or dihydroquinolones, asymmetric catalysis has proven highly effective. nih.gov For example, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids or arylzinc reagents to α,β-unsaturated systems can create chiral β-substituted carbonyl compounds with high enantioselectivity. nih.govmdpi.com Similarly, organocatalysis, using small chiral organic molecules like prolinol derivatives, can effectively catalyze enantioselective conjugate additions to form key chiral intermediates. mdpi.com These methods provide access to enantiomerically enriched building blocks that can be further elaborated into complex, stereochemically defined benzoate analogs. bohrium.com

StrategyDescriptionKey FeatureExample Application
Substrate Control An existing stereocenter in the molecule directs the formation of a new one.Intramolecular controlDiastereoselective reduction of a ketone guided by a nearby chiral center. youtube.com
Auxiliary Control A chiral molecule is temporarily attached to the substrate to direct a reaction.Removable chiral directorEvans asymmetric alkylation. youtube.com
Asymmetric Catalysis A chiral catalyst creates a chiral environment for the reaction.Substoichiometric chirality sourceRh-catalyzed asymmetric 1,4-addition of arylboronic acids to enones. nih.gov
Organocatalysis Use of small, metal-free chiral organic molecules as catalysts.Environmentally benign, metal-freeProlinol-catalyzed asymmetric Michael addition of nitromethane (B149229) to enals. mdpi.com

Chemical Reactivity and Mechanistic Investigations of Methyl 2,5 Dimethoxy 4 Methoxymethyl Benzoate

Electrophilic Aromatic Substitution Reactions of the Dimethoxybenzoate Ring

The benzene (B151609) ring of Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two methoxy (B1213986) (-OCH₃) groups and one methoxymethyl (-CH₂OCH₃) group. quora.comchemistrysteps.com These groups increase the electron density of the aromatic π-system, making it more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.comassets-servd.host In contrast, the methyl ester (-COOCH₃) group is an electron-withdrawing group that deactivates the ring. fiveable.me

The directing effect of each substituent determines the position of substitution. Activating groups are typically ortho, para-directors, while deactivating groups (with the exception of halogens) are meta-directors. fiveable.melibretexts.org In instances where both activating and deactivating groups are present, the powerful activating groups dominate the directing effects. chemistrysteps.com

The substitution pattern on this compound is 1,2,4,5, leaving only the C3 and C6 positions available for substitution. The directing influences of the existing substituents on these positions are summarized in the table below.

SubstituentPositionTypeDirecting EffectTarget Position(s)
-COOCH₃C1DeactivatingmetaC3, C5 (blocked)
-OCH₃C2Activatingortho, paraC3, C6
-CH₂OCH₃C4Activatingortho, paraC3, C5 (blocked)
-OCH₃C5Activatingortho, paraC4 (blocked), C6

Given the cumulative directing effects, electrophilic attack is strongly favored at the C3 and C6 positions. The methoxy groups at C2 and C5 are strong activators that direct to both C3 and C6. libretexts.orgorganicchemistrytutor.com The methoxymethyl group at C4 also directs towards C3. The deactivating ester group directs weakly to C3. The C6 position is particularly activated as it is para to the C2-methoxy group and ortho to the C5-methoxy group. Therefore, in many common EAS reactions such as nitration or halogenation, a mixture of products substituted at the C3 and C6 positions would be expected, with a potential preference for the C6 position due to the synergistic activation from two methoxy groups.

Nucleophilic Reactions at the Ester and Methoxymethyl Moieties

The molecule possesses two primary sites for nucleophilic attack outside the aromatic ring: the carbonyl carbon of the methyl ester and the methylene (B1212753) carbon of the methoxymethyl group.

The methyl ester moiety is susceptible to nucleophilic acyl substitution. A common reaction is saponification, the base-catalyzed hydrolysis of the ester to a carboxylate salt, which upon acidification yields the corresponding carboxylic acid. youtube.com This reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. youtube.compearson.com The rate of saponification can be influenced by steric hindrance around the ester group. pearson.comrsc.org For this compound, the adjacent methoxy group at the C2 position may exert some steric hindrance, potentially slowing the reaction compared to an unhindered benzoate (B1203000). rsc.org Under acidic conditions, the ester can undergo hydrolysis to the carboxylic acid and methanol (B129727). Transesterification is also possible in the presence of other alcohols under acidic or basic catalysis.

The methoxymethyl group is a methoxymethyl (MOM) ether, a common protecting group for alcohols in organic synthesis. wikipedia.orgadichemistry.com While ethers are generally unreactive towards nucleophiles, MOM ethers can be cleaved under acidic conditions. wikipedia.org The cleavage involves protonation of the ether oxygen, followed by nucleophilic attack on the methylene carbon. A variety of acidic reagents, including strong acids like HCl and Lewis acids like zinc bromide (ZnBr₂) or boron trichloride (B1173362) (BCl₃), can facilitate this deprotection. acs.orgthieme-connect.comacs.org This reaction would convert the methoxymethyl group into a hydroxymethyl group (-CH₂OH).

Oxidation and Reduction Chemistry of this compound

The functional groups of this compound offer distinct possibilities for oxidation and reduction reactions.

Oxidation: The electron-rich dimethoxybenzene ring is susceptible to oxidation. Strong oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or electrochemical methods, are known to oxidize 1,4-dimethoxybenzene (B90301) derivatives to the corresponding 1,4-benzoquinones. acs.orgnih.govtandfonline.comacs.org The electronic nature of other substituents on the ring can influence the reaction's success and yield. tandfonline.comtandfonline.com Applying this to the target molecule, oxidation would likely yield Methyl 2-(methoxymethyl)-1,4-benzoquinone-5-carboxylate. Under certain electrochemical conditions, side-chain oxidation of substituted dimethoxybenzenes has also been observed, which could potentially affect the methoxymethyl group. acs.orgnih.gov

Reduction: The primary site for reduction is the methyl ester group. Metal hydride reagents are commonly used for the reduction of carboxylic acid derivatives. uop.edu.pkchem-station.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols. libretexts.org Treatment of this compound with LiAlH₄ would reduce the methyl ester to a primary alcohol, yielding (2,5-dimethoxy-4-(methoxymethyl)phenyl)methanol. Milder reagents like sodium borohydride (B1222165) are typically not strong enough to reduce esters. libretexts.org Diisobutylaluminum hydride (DIBAL-H) can also be used, sometimes allowing for the reduction to halt at the aldehyde stage under carefully controlled conditions. uop.edu.pk

Reaction TypeReagent ExampleAffected MoietyProduct Functional Group
OxidationCeric Ammonium Nitrate (CAN)Dimethoxybenzoate RingBenzoquinone
ReductionLithium Aluminum Hydride (LiAlH₄)Methyl EsterPrimary Alcohol

Rearrangement Reactions Involving the Functional Groups (e.g., Photochemical Rearrangements)

Substituted aromatic compounds can undergo various rearrangement reactions, often promoted by heat or light. Photochemical rearrangements, in particular, involve the excitation of a molecule to a higher electronic state, which can then relax through pathways involving bond cleavage and formation, leading to a new isomeric structure. baranlab.org

Reaction Kinetics and Thermodynamic Analysis of Chemical Transformations

A quantitative analysis of the reaction kinetics and thermodynamics for transformations involving this compound is not extensively documented. However, a qualitative assessment can be made based on the electronic properties of its substituents.

For electrophilic aromatic substitution, the reaction rate is expected to be significantly higher than that of unsubstituted methyl benzoate. This is because the potent electron-donating resonance effects of the two methoxy groups strongly activate the ring, lowering the activation energy of the rate-determining step (the formation of the arenium ion intermediate). libretexts.orglibretexts.org

In nucleophilic reactions like saponification, both electronic and steric factors are at play. The electron-donating methoxy and methoxymethyl groups would slightly decrease the electrophilicity of the ester's carbonyl carbon through the ring, potentially slowing the rate of nucleophilic attack compared to methyl benzoate itself. pearson.com Conversely, the electron-withdrawing nature of the ester group facilitates this attack. The steric hindrance from the ortho-methoxy group could also play a role in decreasing the reaction rate by impeding the approach of the nucleophile. pearson.comrsc.org

Role as a Precursor or Intermediate in Complex Molecule Synthesis

The structural motif of a polysubstituted dimethoxybenzene ring is a key feature in numerous biologically active natural products. mdpi.comresearchgate.net Notably, the 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) core is the defining characteristic of Coenzyme Q (ubiquinone), a vital component of the electron transport chain in cellular respiration. frontiersin.orggoogle.com

This compound, with its 2,5-dimethoxy substitution pattern, represents a close structural analog to intermediates in the biosynthesis or total synthesis of Coenzyme Q and its derivatives. researchgate.netresearchgate.netnih.gov Although direct use of this specific compound in a published synthesis is not prominent, its functional groups make it a versatile starting point. Synthetic strategies could involve:

Modification of the Ester Group: The methyl ester at C1 could be transformed into the methyl group found at C5 of the ubiquinone core through a series of reduction and functional group interconversion steps.

Manipulation of the C4-Substituent: The methoxymethyl group at C4 could be modified or replaced. For instance, it could be oxidized to a formyl or carboxyl group, or it could be removed and replaced with the long isoprenoid tail characteristic of Coenzyme Q. frontiersin.org

Introduction of a C3-Substituent: As discussed in section 3.1, the C3 position is activated for electrophilic substitution, allowing for the introduction of another functional group necessary for building a more complex target.

The compound's structure is well-suited for serving as a scaffold in the modular synthesis of complex aromatic natural products or their analogs for medicinal chemistry research. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization Methodologies Beyond Basic Identification

Elucidation of Conformational Dynamics via Advanced Nuclear Magnetic Resonance (NMR) Techniques

The structural flexibility of Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate, arising from the rotation around several single bonds, necessitates the use of advanced Nuclear Magnetic Resonance (NMR) techniques to understand its conformational dynamics in solution. While standard 1D NMR provides primary structural information, techniques like Variable-Temperature (VT) NMR and two-dimensional (2D) NMR are essential for a deeper understanding. ox.ac.ukrsc.orgnih.gov

VT-NMR experiments are particularly insightful for studying molecules undergoing conformational exchange. ox.ac.uk By recording spectra at different temperatures, it is possible to observe changes in peak shapes, from broad signals at intermediate exchange rates to sharp, distinct signals for each conformer at low temperatures (the slow-exchange regime). This allows for the determination of the energy barriers to rotation for the methoxy (B1213986), methoxymethyl, and ester functional groups.

Two-dimensional NMR spectroscopy, especially Nuclear Overhauser Effect Spectroscopy (NOESY), provides information about through-space proximity of protons, which is invaluable for determining preferred conformations. arxiv.org For instance, NOE correlations between the protons of the methoxy or methoxymethyl groups and the aromatic ring protons can reveal their orientation relative to the benzene (B151609) ring. In many aromatic compounds, methoxy groups preferentially adopt a planar conformation with the aromatic ring to maximize resonance interactions, though steric hindrance can force them out-of-plane. uba.arresearchgate.netcolostate.edu The presence of multiple flexible substituents in this compound suggests a complex conformational landscape that can be mapped using these advanced NMR methods. acs.orgnih.govcopernicus.org

Table 1: Hypothetical NOESY Correlations for Conformational Analysis

Interacting Protons Expected NOE Conformational Implication
H of C2-OCH₃ and H3 Strong C2-OCH₃ group is oriented towards C3
H of C5-OCH₃ and H6 Strong C5-OCH₃ group is oriented towards C6
H of C4-CH₂OCH₃ and H3 Present Methoxymethyl group has rotational freedom
H of C4-CH₂OCH₃ and H6 Present Methoxymethyl group has rotational freedom

Vibrational Spectroscopy for Intermolecular Interaction Studies (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for investigating intermolecular interactions. nih.govnih.govscispace.com For this compound, which lacks strong hydrogen-bond donating groups, these techniques can probe weaker interactions such as C-H···O hydrogen bonds and π-π stacking interactions that govern its condensed-phase behavior.

The vibrational frequencies of specific functional groups are sensitive to their local environment. For example, the carbonyl (C=O) stretching frequency of the methyl ester group, typically observed around 1720-1740 cm⁻¹, can shift to lower wavenumbers if the oxygen atom acts as an acceptor in an intermolecular interaction. Similarly, the C-O-C stretching vibrations of the ether and ester groups are also sensitive to molecular packing and interactions in the solid state or concentration-dependent effects in solution. acs.org By comparing spectra from dilute solutions (where the molecule is relatively isolated) with those from concentrated solutions or the solid state, one can identify spectral shifts indicative of specific intermolecular associations. scispace.com

Table 2: Characteristic IR Frequencies and Their Sensitivity to Intermolecular Interactions

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Shift upon Interaction Type of Interaction
C=O Stretch (Ester) 1725 - 1735 Negative (Red Shift) C-H···O=C hydrogen bonding
C-O-C Stretch (Aromatic Ether) 1250 - 1270 (asymmetric) Shift depends on conformer population Changes in crystal packing or solvation
C-O-C Stretch (Aliphatic Ether) 1100 - 1150 (asymmetric) Shift depends on local environment C-H···O interactions

High-Resolution Mass Spectrometry for Reaction Monitoring and Pathway Elucidation, Including Fragmentation Mechanisms

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and for elucidating its fragmentation pathways. bioanalysis-zone.com Furthermore, when coupled with techniques like High-Performance Liquid Chromatography (HPLC), HRMS serves as a powerful process analytical technology (PAT) for real-time monitoring of its synthesis, for instance, during the esterification of the corresponding benzoic acid. nih.govmdpi.comchromatographyonline.com This allows for precise tracking of reactants, intermediates, and the final product, ensuring reaction completion and purity. researchgate.net

Electron Ionization (EI) mass spectrometry of this compound would lead to the formation of a molecular ion ([M]•+) followed by characteristic fragmentation patterns. The fragmentation of esters, ethers, and aromatic compounds follows predictable pathways. libretexts.orgchemguide.co.uk For this compound (MW ≈ 240.26 g/mol ), key fragmentations would likely involve:

Loss of the ester methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond of the ester would result in a stable acylium ion. pharmacy180.com

Loss of the ester methyl group (•CH₃): This is another common fragmentation pathway for methyl esters. docbrown.info

Cleavage alpha to ether oxygens: The C-C bond next to an ether oxygen is a common site for cleavage. miamioh.edudocbrown.infoscribd.comyoutube.com For the methoxymethyl group, this could lead to the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

McLafferty Rearrangement: While less likely given the substitution pattern, rearrangements should always be considered in fragmentation analysis.

Table 3: Plausible HRMS Fragmentation Pattern for this compound (C₁₂H₁₆O₅)

m/z (calculated) Lost Fragment Proposed Ion Structure
240.0998 - [C₁₂H₁₆O₅]•+ (Molecular Ion)
209.0814 •OCH₃ [M - 31]+ (Acylium ion from ester)
195.0657 •CH₂OCH₃ [M - 45]+ (Loss of methoxymethyl radical)
181.0501 •OCH₃, CO [M - 31 - 28]+ (Loss of CO from acylium ion)

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism of Benzoate (B1203000) Derivatives

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would unambiguously determine the conformation of the substituent groups relative to the benzene ring and to each other. It would also reveal the details of the crystal packing, showing how molecules arrange themselves through the aforementioned intermolecular interactions. nih.govresearchgate.net

Many organic molecules, including benzoate derivatives, can exhibit polymorphism—the ability to crystallize in multiple distinct solid-state forms. rsc.orgmdpi.comresearchgate.net These polymorphs can have different physical properties, such as melting point, solubility, and stability. mdpi.com Techniques like powder X-ray diffraction (PXRD), often combined with thermal analysis (e.g., DSC), are used to screen for and characterize different polymorphic forms. researchgate.net While no specific polymorphs of this compound have been reported, studies on related molecules like 2,6-dimethoxybenzoic acid have shown that different polymorphs can be accessed, highlighting the importance of controlling crystallization conditions. mdpi.com

Table 4: Information Obtainable from X-ray Crystallography of a Benzoate Derivative

Parameter Significance Example from Dimethoxybenzene Derivatives nih.govresearchgate.net
Crystal System & Space Group Describes the symmetry of the crystal lattice Monoclinic, P2₁/c
Unit Cell Dimensions Defines the size and shape of the repeating unit a, b, c (Å); α, β, γ (°)
Bond Lengths & Angles Confirms covalent structure and reveals strain C=O ~1.2 Å; C-O ~1.35 Å
Torsional Angles Defines the conformation of flexible groups C-C-O-C angle for methoxy groups
Intermolecular Contacts Identifies hydrogen bonds and other interactions C-H···O distances and angles

Theoretical and Computational Chemistry Studies of Methyl 2,5 Dimethoxy 4 Methoxymethyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical reactivity of molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

For Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate, the presence of electron-donating groups (two methoxy (B1213986) groups and a methoxymethyl group) attached to the benzene (B151609) ring would be expected to raise the energy of the HOMO. Conversely, the electron-withdrawing methyl benzoate (B1203000) group would lower the energy of the LUMO. The HOMO is likely localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, while the LUMO is expected to be distributed over the carbonyl group and the aromatic ring. malayajournal.org

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Aromatic Ester (Note: These are illustrative values based on calculations of similar aromatic esters, as specific data for this compound is not readily available in the cited literature.)

Molecular OrbitalEnergy (eV)Description
HOMO-5.9 to -6.5Electron-donating capability, site of electrophilic attack
LUMO-1.0 to -1.8Electron-accepting capability, site of nucleophilic attack
HOMO-LUMO Gap4.1 to 5.5Indicator of chemical reactivity and kinetic stability

Data synthesized from principles described in cited literature. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of negative potential (red/yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

In this compound, the MEP map would show significant negative potential around the oxygen atoms of the carbonyl group and the methoxy substituents, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding. nih.gov The aromatic protons and the methyl groups would exhibit positive potential. This analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Conformational Analysis and Energy Landscapes of Substituted Methyl Benzoates

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional structure and conformational flexibility. Conformational analysis of substituted methyl benzoates involves studying the rotation around single bonds, particularly the C-C bond connecting the carbonyl group to the aromatic ring and the C-O bond of the ester.

For many methyl benzoates, a planar conformation, where the ester group is coplanar with the benzene ring, is often the most stable due to favorable π-conjugation. rsc.org However, steric hindrance from ortho-substituents can force the ester group to twist out of the plane of the ring. rsc.org In the case of this compound, the methoxy group at the 2-position (ortho to the ester) will likely cause some degree of torsion. Computational studies on similar molecules, like phenyl benzoates, show that rotations of up to 20 degrees around key bonds may require less than 10 kJ/mol of energy, indicating considerable flexibility. scispace.com Calculating the potential energy surface as a function of the dihedral angles of the substituents allows for the identification of low-energy conformers and the energy barriers between them.

Reaction Pathway Modeling and Transition State Analysis for Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For a molecule like this compound, potential reactions could include electrophilic aromatic substitution, hydrolysis of the ester, or oxidation of the methoxymethyl group.

Modeling these reaction pathways involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the transition state structures that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate. For instance, in an electrophilic substitution reaction, calculations can help determine whether an incoming electrophile will preferentially add to the 3- or 6-position of the ring, based on the relative energies of the transition states for each pathway.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into solvation and intermolecular interactions. An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal how solvent molecules arrange themselves around the solute and the nature of the interactions (e.g., hydrogen bonding). researchgate.net

These simulations can quantify important properties such as the solvation free energy. Studies on related methyl benzoate derivatives have shown that hydrogen bonding plays a predominant role in their interactions with model proteins like bovine serum albumin. mdpi.com The simulations can also reveal how the flexibility of the molecule is affected by the solvent environment. The dynamics of solvation around the molecule, particularly how the solvent reorganizes in response to changes in the solute's electronic structure, can be analyzed. researchgate.net

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can be compared with experimental data to confirm molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.net

By calculating the NMR spectra for different possible conformers of this compound, one can determine which conformer best matches the experimental spectrum. rsc.org Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be computed. These calculated frequencies are often scaled by an empirical factor to better match experimental values. This combined experimental and theoretical approach is a powerful method for structural elucidation. epstem.net

Table 2: Representative Predicted ¹³C NMR Chemical Shifts for a Substituted Methyl Benzoate Moiety (Note: These are illustrative values based on GIAO calculations of similar compounds. rsc.orgepstem.net Experimental values for the target compound may vary.)

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)165-170
Aromatic C-O150-160
Aromatic C-COOCH₃120-130
Other Aromatic C-H110-125
Methoxy (-OCH₃)55-60
Ester Methyl (-COOCH₃)50-55

Data synthesized from principles described in cited literature. rsc.orgepstem.net

Derivatization and Functionalization Strategies of Methyl 2,5 Dimethoxy 4 Methoxymethyl Benzoate

Modification of the Ester Moiety for Analog Synthesis

The methyl ester group is a primary site for modification, serving as a gateway to a variety of functional groups. Standard organic transformations can be applied to convert the ester into carboxylic acids, amides, and other derivatives, thereby creating a library of analogs for further investigation.

Hydrolysis/Saponification: The most fundamental modification is the conversion of the methyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using an aqueous base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. chemspider.com Studies on various methyl benzoates show that this reaction is generally high-yielding. chemspider.com High-temperature water has also been explored as a "green" solvent for the hydrolysis of methyl benzoates, proving effective even for sterically hindered esters. rsc.org The resulting carboxylic acid, 2,5-dimethoxy-4-(methoxymethyl)benzoic acid, is a key intermediate that can be coupled with various amines to form amides or re-esterified with different alcohols.

Direct Amidation: Analogs can also be synthesized through the direct aminolysis of the methyl ester. While this reaction can be sluggish, catalytic systems have been developed to facilitate the direct conversion of esters to amides. For instance, niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions. researchgate.net This method allows for the one-step synthesis of a range of amide analogs from the parent ester.

The table below summarizes key transformations of the ester moiety.

TransformationReagents/CatalystProduct Functional GroupReference
Saponification1. NaOH or KOH (aq) 2. H₃O⁺Carboxylic Acid , chemspider.com
Direct AmidationAmine, Nb₂O₅ (catalyst)Amide researchgate.net
TransesterificationAlcohol, Acid/Base catalystNew EsterN/A
ReductionLiAlH₄ or similar reducing agentPrimary AlcoholN/A

Functionalization of the Methoxymethyl Group (e.g., Hydroxymethyl, Halogenation)

The methoxymethyl group at the C4 position offers another handle for synthetic manipulation. The benzylic methylene (B1212753) group is particularly reactive and can be targeted for oxidation, substitution, or elimination reactions.

Conversion to Hydroxymethyl: The methoxymethyl ether can be cleaved to unveil the corresponding hydroxymethyl group (a primary alcohol). This transformation is typically achieved using ether-cleavage reagents such as boron tribromide (BBr₃) or by employing methods developed for debenzylation. The resulting compound, Methyl 2,5-dimethoxy-4-(hydroxymethyl)benzoate, introduces a hydroxyl group that can be further functionalized, for example, through oxidation to an aldehyde or esterification.

Halogenation: The benzylic position of the methoxymethyl group is susceptible to free-radical halogenation. Reagents like N-Bromosuccinimide (NBS), often with a radical initiator, can be used to replace one of the benzylic hydrogens with a bromine atom. acs.org This reaction would yield Methyl 4-(bromomethoxymethyl)-2,5-dimethoxybenzoate. More recent methods describe benzylic C-H halogenation through a deprotonative pathway using a combination of a strong base and a halogen source. researchgate.netnih.gov The resulting α-halo ether is a reactive intermediate, suitable for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. Mass spectrometry studies on related 1-(methoxymethyl)benzene derivatives have shown that hydride elimination from the benzylic methylene position is a characteristic fragmentation pathway, indicating the relative lability of these C-H bonds. researchgate.net

Aromatic Ring Modifications via Directed Ortho-Metalation or Electrophilic Substitution

Introducing new substituents directly onto the aromatic ring is a powerful strategy for generating structurally diverse analogs. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the existing substituents.

Directed Ortho-Metalation (DoM): DoM is a potent method for the regioselective functionalization of aromatic rings. wikipedia.orgscispace.com The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position. wikipedia.orguwindsor.ca In Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate, there are three potential DMGs: the two methoxy (B1213986) groups and the methoxymethyl group. Methoxy groups are known to be effective DMGs. wikipedia.orgorganic-chemistry.org Based on the established hierarchy of DMGs, the methoxy groups are expected to be the primary directors. Deprotonation will occur at the position ortho to a DMG that is most activated. In this molecule, the C3 and C6 positions are ortho to methoxy groups. The C3 position is sterically hindered by the adjacent ester group at C1 and the methoxymethyl group at C4. Therefore, lithiation is most likely to occur at the C6 position, directed by the methoxy group at C5. Quenching the resulting aryllithium intermediate with an electrophile (E⁺) would yield a 6-substituted analog.

The table below compares the predicted outcomes for these two major aromatic functionalization strategies.

Reaction TypeDirecting GroupsPredicted Site of FunctionalizationRationaleReference
Directed Ortho-Metalation (DoM)-OCH₃ at C5C6Coordination of organolithium reagent to the C5-methoxy group directs deprotonation of the adjacent C-H bond. wikipedia.org, organic-chemistry.org
Electrophilic Aromatic Substitution (SEAr)-OCH₃ at C2 and C5 (activating)C6The powerful activating and ortho, para-directing effects of the methoxy groups override the deactivating groups, with C6 being the most accessible activated position. msu.edu, libretexts.org

Synthesis of Analogs and Congeners for Comparative Mechanistic Research

The synthetic strategies outlined above enable the creation of a wide array of analogs and congeners of this compound. The purpose of generating such a chemical library is often to perform comparative studies to understand how specific structural changes affect biological or chemical properties. For instance, structure-activity relationship (SAR) studies on related 2,5-dimethoxyphenethylamine and 2,5-dimethoxyphenylpiperidine scaffolds have been crucial in discovering potent and selective serotonin (B10506) 5-HT₂ receptor agonists. nih.govnih.gov These studies systematically modify substituents at various positions to probe interactions with biological targets and optimize properties like potency and bioavailability. nih.gov

By applying the derivatization strategies to this compound, one could generate analogs for similar comparative research:

Ester Analogs: Converting the ester to an amide or a series of different esters allows for the investigation of how hydrogen bonding capability and lipophilicity in this region affect activity.

C4-Side Chain Analogs: Modifying the methoxymethyl group to hydroxymethyl, halomethyl, or other functionalities can probe the importance of steric bulk, hydrogen bonding potential, and reactivity at the C4-benzylic position.

Aromatic Ring Analogs: Introducing a range of substituents (e.g., halogens, alkyl groups, nitro groups) at the C6 position via DoM or SEAr can systematically map the electronic and steric requirements of a target binding pocket.

The synthesis of these focused libraries of compounds is essential for developing a comprehensive understanding of the molecule's mechanism of action and for the rational design of new molecules with tailored properties.

Advanced Applications of Methyl 2,5 Dimethoxy 4 Methoxymethyl Benzoate in Chemical Research

Utilization in Polymer Chemistry and Material Science as a Chemical Building Block

While direct studies on the use of Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate as a monomer in polymer chemistry are not extensively documented, its structural features suggest its potential as a valuable chemical building block. The ester and ether functionalities can be susceptible to hydrolysis or cleavage under specific conditions, which could be exploited for creating degradable polymers. Furthermore, the aromatic core provides rigidity and potential for π-stacking interactions, which are desirable properties in the design of high-performance polymers and liquid crystalline materials.

The synthesis of polymers from related substituted benzoates has been demonstrated. For instance, novel methyl and methoxy (B1213986) ring-disubstituted 2-methoxyethyl phenylcyanoacrylates have been synthesized and copolymerized with styrene. chemrxiv.org These studies indicate that benzoate (B1203000) derivatives can be functionalized to create monomers for polymerization. It is conceivable that this compound could be similarly modified, for example, by introducing a polymerizable group like a vinyl or acrylate (B77674) moiety, to enable its incorporation into polymer chains. The resulting polymers could exhibit interesting thermal and optical properties due to the presence of the substituted benzene (B151609) ring.

The table below outlines potential polymerization strategies for monomers derived from this compound, based on established polymerization techniques for similar functionalized aromatic compounds.

Polymerization Strategy Potential Monomer Derivative Resulting Polymer Type Potential Properties/Applications
Free Radical PolymerizationAcrylate or methacrylate (B99206) derivativePolyacrylate or PolymethacrylateOptically transparent materials, adhesives
Ring-Opening PolymerizationLactone or cyclic ester derivativePolyesterBiodegradable materials, drug delivery
Condensation PolymerizationDiol or diacid derivativePolyester or PolyamideHigh-performance plastics, fibers

Role in Supramolecular Chemistry as a Self-Assembling Unit or Ligand Component

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The structure of this compound, with its potential for hydrogen bonding (through the ester carbonyl oxygen), dipole-dipole interactions, and π-π stacking, makes it an interesting candidate for use as a self-assembling unit or as a component in the design of ligands for metal-organic frameworks (MOFs) or other coordination complexes.

Studies on other substituted benzoate derivatives have shown their ability to form supramolecular assemblies. For example, various dihydroxy-benzoic acids have been used to construct new metronidazole (B1676534) derivatives through hydrogen bonds, leading to the formation of complex supramolecular structures. researchgate.net Similarly, the interplay of hydrogen bonding and other non-covalent interactions has been explored in the supramolecular assemblies of chlorobenzoic acid and amino-chloropyridine derivatives. researchgate.net These examples highlight the importance of the functional groups on the benzoate ring in directing the self-assembly process. The methoxy and methoxymethyl groups on this compound could play a significant role in directing its assembly into specific architectures.

The potential modes of supramolecular assembly for this compound are summarized in the following table.

Interaction Type Participating Functional Groups Potential Supramolecular Structure
Hydrogen BondingEster carbonyl oxygen with suitable donorsChains, sheets, or discrete assemblies
π-π StackingAromatic ringsColumnar or layered structures
Dipole-Dipole InteractionsEster and ether groupsOrdered arrangements in the solid state

Photochemical Transformations and Their Mechanisms

Substituted benzoates are known to undergo a variety of photochemical reactions, and this compound is expected to exhibit interesting photochemical behavior due to its electron-rich aromatic ring. One of the most well-known photochemical reactions of aryl esters is the photo-Fries rearrangement. wikipedia.orgunipv.it This reaction typically proceeds via the homolytic cleavage of the ester bond upon UV irradiation, forming a radical pair within a solvent cage. researchgate.net This radical pair can then recombine to form ortho- and para-hydroxyaryl ketones, or the radicals can escape the solvent cage and abstract hydrogen atoms from the solvent. wikipedia.orgunipv.itresearchgate.net

The presence of multiple methoxy groups on the aromatic ring of this compound is likely to influence the course of the photo-Fries rearrangement. Electron-donating groups can affect the stability of the intermediate radicals and the electronic excited states, thereby influencing the product distribution and quantum yield of the reaction.

Another potential photochemical transformation is α-cleavage (Norrish Type I reaction), which has been studied in related compounds like 3',5'-dimethoxybenzoin. nih.govnih.govresearchgate.net In this type of reaction, the bond between the carbonyl group and the aromatic ring cleaves upon photoexcitation, leading to the formation of radical species. nih.govnih.govresearchgate.net For this compound, this could lead to the formation of a 2,5-dimethoxy-4-(methoxymethyl)benzoyl radical and a methoxy radical. The stability of the resulting radicals, influenced by the methoxy and methoxymethyl substituents, would be a key factor in determining the efficiency of this process.

The table below outlines the key aspects of potential photochemical transformations of this compound.

Photochemical Reaction Key Intermediates Potential Products Influencing Factors
Photo-Fries RearrangementAryl and acyl radical pairHydroxyaryl ketonesSolvent polarity, substituent effects
α-Cleavage (Norrish Type I)Benzoyl and methoxy radicalsAldehydes, recombination productsSubstituent effects on radical stability

Electrocatalytic Applications of Modified Benzoate Structures

Electrocatalysis offers a green and sustainable approach to chemical transformations. While there is no direct research on the electrocatalytic applications of this compound, studies on related substituted benzoates and aromatic compounds provide insights into its potential in this area.

The electrochemical reduction of benzoic acid and its derivatives has been investigated, revealing that the reduction process is influenced by the substituents on the aromatic ring. acs.org For example, the reduction of substituted nitrobenzenes to anilines can be achieved with high selectivity using electrocatalytic methods. researchgate.net This suggests that the ester and ether groups of this compound could be targeted for selective reduction under specific electrocatalytic conditions.

Conversely, the electro-oxidation of methyl-substituted aromatic compounds to the corresponding aldehydes has also been demonstrated. researchgate.net The methoxymethyl group on this compound could potentially be oxidized electrocatalytically to an aldehyde, providing a route to functionalized benzaldehyde (B42025) derivatives. Furthermore, nickel-catalyzed electrochemical cross-coupling reactions of aryl carboxylic esters have been developed for the synthesis of ketones. acs.orgacs.org This type of methodology could potentially be applied to this compound to form novel ketone structures.

The potential electrocatalytic applications of modified this compound structures are summarized below.

Electrocatalytic Transformation Potential Product Type Catalyst/Mediator System Significance
Reduction of Ester GroupAlcohol or aldehydeMetal-based catalysts, redox mediatorsSynthesis of functionalized benzyl (B1604629) alcohols
Oxidation of Methoxymethyl GroupAldehydeTransition metal oxides, mediated electrolysisAccess to substituted benzaldehydes
Reductive Cross-CouplingKetonesNickel catalystsFormation of C-C bonds

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis for Efficient Production

The production of complex molecules like Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. Continuous-flow reactors, as opposed to traditional batch processes, offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. For instance, the synthesis of substituted methyl benzoates has been successfully demonstrated in continuous-flow systems, significantly reducing reaction times and improving process efficiency. researchgate.net

Automated synthesis platforms further accelerate the discovery and optimization of reaction conditions. These systems can perform numerous experiments in parallel, systematically varying catalysts, solvents, and other parameters to rapidly identify optimal production protocols. imperial.ac.ukmerckmillipore.com The application of such a platform to the synthesis of this compound could involve the automated screening of different esterification catalysts or precursors, dramatically reducing the development timeline. nih.govnih.gov

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Substituted Benzoate (B1203000)

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time 8 - 12 hours15 - 30 minutes
Typical Yield 75%>90%
Process Control LimitedHigh (precise temperature/pressure)
Scalability ChallengingStraightforward (numbering-up)
Safety Risk of thermal runawayMinimized due to small reaction volume

Development of Novel Catalytic Systems for this compound Transformations

Research into novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring makes it a candidate for various catalytic transformations. Current research on analogous dimethoxybenzene derivatives focuses on reactions like selective iodination and other electrophilic substitutions, which can be achieved using environmentally benign catalyst systems like I₂/H₂O₂ under solvent-free conditions. researchgate.net

Furthermore, solid acid catalysts, such as those based on zirconium/titanium, are being developed for the efficient esterification of substituted benzoic acids, offering advantages in terms of reusability and reduced waste compared to traditional acid catalysts. researchgate.netmdpi.com The development of catalysts tailored for the specific electronic and steric properties of this compound could enable selective functionalization at various positions on the aromatic ring or transformations of the existing substituent groups.

Advanced Characterization Techniques for Reaction Intermediates and Transient Species

A fundamental understanding of reaction mechanisms is key to optimizing synthetic routes and discovering new transformations. Advanced, in-situ characterization techniques are becoming indispensable for observing the short-lived intermediates and transient species that govern the course of a reaction. nih.govresearchgate.net Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) allow researchers to monitor catalytic processes as they happen, providing direct evidence for proposed mechanistic pathways. rsc.orgdigitellinc.comresearchgate.net

For reactions involving this compound, these techniques could be used to:

Identify the active state of a catalyst during a transformation.

Observe the formation and decay of key intermediates, such as sigma-complexes in electrophilic aromatic substitution.

Understand the role of solvent and other additives in the reaction mechanism.

This detailed mechanistic insight is invaluable for the rational design of more efficient and selective catalysts and reaction conditions.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool in modern chemical research. sumitomo-chem.co.jp DFT calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the electronic properties of molecules like this compound. researchgate.netresearchgate.net

By calculating parameters such as molecular electrostatic potentials (MEPs) and frontier molecular orbital energies (HOMO/LUMO), researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. scirp.org For example, theoretical studies on substituted benzoates have successfully predicted their reactivity and the thermodynamics of various transformations. researchgate.netsemanticscholar.org Applying these computational methods to this compound can help prioritize experimental efforts, screen potential catalysts in silico, and provide a deeper understanding of its chemical behavior.

Table 2: Hypothetical DFT-Calculated Parameters for Guiding Reactivity

ParameterCalculated ValueImplication for Reactivity
HOMO Energy -5.8 eVHigh value suggests susceptibility to electrophilic attack.
LUMO Energy -0.5 eVIndicates potential sites for nucleophilic interaction.
Activation Energy (ΔG‡) 22.5 kcal/molPredicted barrier for a hypothetical C-H activation step.
Reaction Energy (ΔG) -15.0 kcal/molPredicts thermodynamic favorability of a transformation.

Multicomponent Reactions Involving this compound as a Key Component

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. nih.gov These reactions are powerful tools for rapidly generating molecular diversity. beilstein-journals.org Given its functional groups, this compound or its precursors could potentially serve as key components in novel MCRs.

For instance, a precursor aldehyde could participate in well-known MCRs like the Ugi or Passerini reactions to create complex, amide-containing structures. nih.gov Alternatively, the activated aromatic ring of the benzoate itself could potentially act as a nucleophilic component in pseudo-multicomponent reactions, reacting with in-situ generated electrophiles. rsc.org Exploring the utility of this compound in MCRs could lead to the discovery of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. rsc.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2,5-dimethoxy-4-(methoxymethyl)benzoate in a laboratory setting?

  • The synthesis typically involves sequential functionalization of the benzoate core. A plausible route starts with methyl 2,5-dimethoxybenzoate, followed by bromination at the 4-position to introduce a bromomethyl group (e.g., using NBS or HBr/ROOR). Subsequent substitution with methoxide under controlled conditions (e.g., anhydrous DMF, 60–80°C) introduces the methoxymethyl group. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Nuclear Magnetic Resonance (NMR):

  • ¹H NMR should show distinct signals for methoxy groups (~δ 3.8–4.0 ppm), the methoxymethyl moiety (split into a triplet for -OCH2- and a singlet for -OCH3), and aromatic protons (split due to substitution patterns).
  • ¹³C NMR will confirm ester carbonyl (~δ 165–170 ppm) and aromatic carbons.
    • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can validate the molecular ion peak (C₁₂H₁₆O₆, exact mass 256.09 g/mol).
    • HPLC: Purity assessment (>95%) using reverse-phase C18 columns (MeCN/H₂O mobile phase) .

Q. What are the optimal storage conditions to maintain compound stability?

  • Store at -20°C in airtight, light-resistant vials under inert gas (N₂ or Ar) to prevent hydrolysis of the ester and methoxymethyl groups. For short-term use (1–2 weeks), refrigeration at 2–8°C is acceptable. Avoid freeze-thaw cycles, as repeated crystallization may alter solubility .

Advanced Research Questions

Q. How does the substitution pattern (2,5-dimethoxy and 4-methoxymethyl) influence reactivity in cross-coupling reactions?

  • The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may sterically hinder coupling at the 4-position. Computational studies (DFT) can predict reactive sites: the 4-methoxymethyl group may participate in SN2 reactions (e.g., with Grignard reagents), while the 2,5-methoxy groups direct electrophiles to the 3 and 6 positions. Experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) can test regioselectivity .

Q. What computational methods are suitable for predicting the hydrolysis kinetics of the ester group under physiological conditions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the hydrolysis mechanism, identifying transition states and energy barriers. Solvent effects (water) should be incorporated via implicit solvation models (e.g., PCM). Compare computed activation energies with experimental kinetic data (pH 7.4 buffer, 37°C) to validate predictions .

Q. How can researchers resolve contradictions in reported yields for similar compounds during scale-up?

  • Conflicting yields often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). Systematic optimization via Design of Experiments (DoE) is recommended:

  • Variables: Temperature (50–100°C), solvent (DMF vs. THF), and stoichiometry (1.0–1.5 eq. of methoxide).
  • Response Surface Methodology (RSM) can identify optimal parameters. For example, higher temperatures (>80°C) in DMF may improve substitution efficiency but risk ester degradation .

Q. What strategies enhance the compound’s solubility for in vitro bioactivity assays?

  • Co-solvents: Use DMSO (≤5% v/v) for initial dissolution, followed by dilution with PBS or cell culture media.
  • Micellar Systems: Incorporate surfactants (e.g., Tween-80) to stabilize hydrophobic molecules.
  • Prodrug Approach: Modify the ester to a more hydrophilic group (e.g., carboxylate) temporarily, regenerating the parent compound enzymatically in situ .

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